molecular formula C17H15F2N3O5 B2731543 3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate CAS No. 1864063-33-1

3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate

Cat. No. B2731543
CAS RN: 1864063-33-1
M. Wt: 379.32
InChI Key: LDTFCGPEBKAICA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3D structure, molecular surfaces, and molecular orbitals would need to be analyzed using quantum chemical computations .

Scientific Research Applications

Synthesis and Characterisation

A study focused on synthesizing and characterizing isomeric benzoylnitrobenzoate esters, which included compounds similar to 3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate. These compounds were then used to develop acetamidorhodamines, highlighting their utility in synthesizing new chemical entities with distinct spectroscopic properties (Corrie & Craik, 1994).

Crystal Structure Analysis

Another research explored the crystal structure of a molecule closely related to 3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate, providing insights into the geometric orientation of various substituent groups. Such studies are crucial for understanding the physical and chemical properties of these compounds (Jedrzejas et al., 1995).

Synthesis of Derivatives

Research also delved into synthesizing derivatives of similar compounds, demonstrating the versatility of these chemical structures in creating a range of compounds with potential applications in various fields of chemistry and materials science (Kawase et al., 1971).

Structural Investigations

A study on structural investigations of 3-acetamido-4-nitrobenzal derivatives, closely related to the compound , provided detailed insights into their molecular structure, including hydrogen bonding patterns. This information is essential for the development of new materials and understanding their interactions at the molecular level (Rusek et al., 2001).

Synthesis for Polybenzimidazoles

The synthesis of new AB-type monomers for polybenzimidazoles from compounds related to 3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate showcases the potential application in polymer science and material engineering (Begunov & Valyaeva, 2015).

Antimalarial Activity

There was also research into the synthesis of compounds for potential antimalarial activity, emphasizing the medicinal chemistry applications of these types of compounds (Werbel et al., 1986).

properties

IUPAC Name

(3-acetamido-2-nitrophenyl) 4-(dimethylamino)-3,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O5/c1-9(23)20-13-5-4-6-14(16(13)22(25)26)27-17(24)10-7-11(18)15(21(2)3)12(19)8-10/h4-8H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTFCGPEBKAICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C(=C2)F)N(C)C)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate

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